Ethyl 5-methylpyrazolo[1,5-A]pyridine-3-carboxylate
Overview
Description
Ethyl 5-methylpyrazolo[1,5-A]pyridine-3-carboxylate is a chemical compound with the CAS Number: 51135-70-7. It has a molecular weight of 204.23 and its IUPAC name is this compound . It is a solid substance stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of this compound involves a three-step reaction starting with ethyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate . The reaction involves the use of (1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and caesium carbonate in N,N-dimethyl-formamide at 100°C for 2 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12N2O2/c1-3-15-11(14)9-7-12-13-5-4-8(2)6-10(9)13/h4-7H,3H2,1-2H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a density of 1.54±0.1 g/cm3 (Predicted) . The compound is stored at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Derivative Studies
Ethyl 5-methylpyrazolo[1,5-A]pyridine-3-carboxylate, as a chemical compound, has seen significant research interest, particularly in the field of organic synthesis and the study of its derivatives.
- Analog Synthesis : This compound has been used as a precursor in the synthesis of analogs of xanthine and isoguanine, significant due to their roles in biological systems (Schneller & Moore, 1978).
- Structural Studies : Investigations into the structures of condensation products between similar compounds and various reactants have been carried out, revealing insights into their potential bioactive applications (Auzzi et al., 1979).
- Tautomerism and Reactivity : Studies have explored the tautomerism and reactivity of derivatives, which is essential for understanding their chemical behavior and potential applications in pharmaceuticals and material science (Ochi et al., 1976).
- Synthesis of Pyrazolo[1,5-a]pyrido Derivatives : Research has been conducted on synthesizing pyrazolo[1,5-a]pyrido derivatives, indicating the compound's utility in developing potentially bioactive molecules (Bruni et al., 1994).
Applications in Molecular Structure and Drug Development
The compound and its derivatives play a crucial role in understanding molecular structures and developing new pharmacologically active substances.
- Structural Corrections and Synthesis : Investigations have been made into the structural correction of derivatives based on NMR spectroscopy, which is crucial for accurate drug design (Chimichi et al., 1993).
- Molecular Characterization : Characterization of new dihydrotetrazolopyrimidine derivatives synthesized from this compound has been reported, contributing to the diversity of compounds available for drug discovery (Suwito et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of Ethyl 5-methylpyrazolo[1,5-A]pyridine-3-carboxylate are currently unknown
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound is predicted to inhibit CYP1A2, an enzyme involved in drug metabolism . These properties could impact the bioavailability of the compound, although further studies are needed to confirm these predictions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can affect its absorption and distribution in the body . Additionally, factors such as pH and temperature can impact the stability of the compound . More research is needed to fully understand how these and other environmental factors influence the compound’s action.
Properties
IUPAC Name |
ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-12-13-5-4-8(2)6-10(9)13/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUKVLJJYYYMFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599746 | |
Record name | Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51135-70-7 | |
Record name | Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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